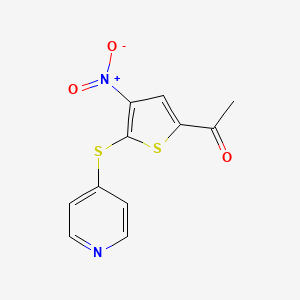
1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with biological systems and its potential to be used as a tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone is not fully understood, but it is believed to interact with specific biological targets, including enzymes and receptors. This compound has been shown to have a high binding affinity for certain targets, which makes it a valuable tool for researchers studying these systems.
Biochemical and Physiological Effects:
1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone has been shown to have a number of biochemical and physiological effects, including its ability to inhibit certain enzymes and modulate the activity of specific receptors. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for future drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone in lab experiments is its ability to interact with specific biological targets with high affinity. This makes it a valuable tool for researchers studying these systems. However, one limitation of this compound is its potential toxicity, which must be taken into account when designing experiments.
Direcciones Futuras
There are a number of future directions for research involving 1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone, including its potential use as a scaffold for the development of new drugs. This compound has also been shown to have anti-cancer properties, which make it a promising candidate for further study in this area. Additionally, researchers may continue to investigate the mechanisms of action of this compound and its potential applications in a variety of biological systems.
Métodos De Síntesis
The synthesis of 1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone involves a multi-step process that begins with the reaction of 4-nitropyridine-2-thiol with 2-bromo-1-(4-nitrophenyl)ethanone. This reaction produces the intermediate compound, 1-(4-nitro-5-pyridin-4-ylsulfanyl)ethanone, which is then treated with potassium carbonate and 1,2-dibromoethane to yield the final product.
Aplicaciones Científicas De Investigación
1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone has been used in a variety of scientific research applications, including drug discovery and development, as well as in studies of biological systems. This compound has been shown to have a number of unique properties that make it a valuable tool for researchers, including its ability to interact with specific biological targets and its potential to be used as a scaffold for the development of new drugs.
Propiedades
IUPAC Name |
1-(4-nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c1-7(14)10-6-9(13(15)16)11(18-10)17-8-2-4-12-5-3-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPHDARJWVIKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)SC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)
![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)

![2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid](/img/structure/B6642161.png)
![2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid](/img/structure/B6642169.png)
![N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)
![5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642194.png)
![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)
![[1-(6-Amino-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B6642211.png)
![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6642218.png)
![2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6642221.png)
![Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone](/img/structure/B6642230.png)
![1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6642231.png)
![[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol](/img/structure/B6642235.png)